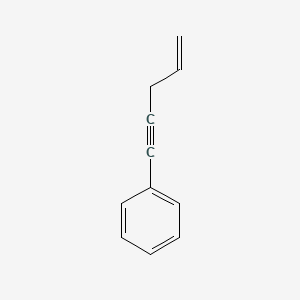

Pent-4-en-1-ynylbenzene

Description

Contextualization within the Field of Polyunsaturated Aromatic Scaffolds

Pent-4-en-1-ynylbenzene is a member of the broad class of polyunsaturated aromatic hydrocarbons (PAHs), which are characterized by the presence of multiple carbon-carbon double and/or triple bonds in conjugation with an aromatic ring. wikipedia.org These compounds are of significant interest due to their rigid structures and delocalized π-electron systems, which impart unique optical and electronic properties. wikipedia.org The combination of an alkene, an alkyne, and a benzene (B151609) ring within a single molecule, as seen in this compound, creates a scaffold with diverse reactive sites, making it a versatile building block in organic synthesis. researchgate.netbeilstein-journals.org

Significance of Hybrid Alkene-Alkyne-Aromatic Systems in Contemporary Organic Chemistry

Hybrid systems that contain alkene, alkyne, and aromatic functionalities are pivotal in modern organic chemistry for several reasons. medchemexpress.com The distinct reactivity of each unsaturated unit allows for selective chemical transformations, enabling the construction of complex molecular architectures. rsc.orgresearchgate.net For instance, the alkene can participate in addition reactions, while the terminal alkyne can undergo coupling reactions, and the aromatic ring can be functionalized through electrophilic substitution. medchemexpress.com

These "enyne" systems are valuable precursors for a variety of important molecular structures. nih.gov They can be used to synthesize substituted dienes, allenes, and various carbocyclic and heterocyclic rings through metal-catalyzed reactions like enyne metathesis. nih.govuwindsor.ca Furthermore, the presence of these functionalities in a single molecule is a key feature in many biologically active natural products and advanced materials. researchgate.net For example, compounds with similar enyne structures have been isolated from natural sources and have shown promising anti-inflammatory activities. sci-hub.se

Evolution of Synthetic Strategies for Multifunctional Unsaturated Hydrocarbons

The synthesis of multifunctional unsaturated hydrocarbons like this compound has evolved significantly with the advent of modern catalytic methods. beilstein-journals.org Historically, the construction of such molecules might have involved multi-step, low-yielding procedures. However, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized their synthesis, allowing for more efficient and selective bond formations. beilstein-journals.org

Key synthetic approaches to enyne systems often involve:

Sonogashira Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the coupling of Grignard reagents with substrates containing both alkene and alkyne functionalities to stereoselectively form enynes. sci-hub.se

Enyne Metathesis: This reaction, often catalyzed by ruthenium complexes, provides a route to rearrange the carbon skeleton of enynes to form conjugated dienes and other cyclic or acyclic products. nih.govuwindsor.ca

These methods offer chemists precise control over the molecular architecture, enabling the synthesis of a wide array of functionalized unsaturated hydrocarbons with high efficiency.

Identification of Key Research Questions and Emerging Opportunities for this compound

While the broader class of enynes has seen extensive research, the specific landscape of this compound presents several targeted areas for future investigation. A key research question revolves around the selective functionalization of its alkene and alkyne moieties. Developing catalytic systems that can distinguish between these two reactive sites would open up new avenues for creating complex molecules.

Emerging opportunities for this compound and its derivatives likely lie in the following areas:

Materials Science: The rigid, conjugated structure of this compound makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

Medicinal Chemistry: The isomer, 5-phenyl-1-pentyne, has been noted for its potential antibacterial and antitumor activity. medchemexpress.com This suggests that this compound and its derivatives could be explored as scaffolds for the development of new therapeutic agents.

Complex Molecule Synthesis: Its structure is well-suited for use in cascade reactions, where a single synthetic operation can lead to the formation of multiple new bonds and complex ring systems, such as those found in cycloaddition reactions. nih.govpageplace.de

Further exploration into the reactivity and potential applications of this compound will undoubtedly contribute to the broader field of organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₁₁H₁₀ | 142.20 | 4289-20-7 |

| (Pent-4-en-1-yl)benzene | C₁₁H₁₄ | 146.23 | 1075-74-7 nih.gov |

Table 2: Spectroscopic Data for 5-Phenyl-1-pentyne (Isomer of this compound)

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectrum | Data available in the NIST Mass Spectrometry Data Center. nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

pent-4-en-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQCDNMEJGDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408806 | |

| Record name | Pent-4-en-1-ynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4289-20-7 | |

| Record name | Pent-4-en-1-ynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pent 4 En 1 Ynylbenzene and Its Derivatives

Strategic Retrosynthetic Analyses of Pent-4-en-1-ynylbenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the carbon-carbon single bond connecting the phenyl ring to the pentenyne chain, and the carbon-carbon triple bond within the chain itself.

One common retrosynthetic approach involves a disconnection at the C(sp)-C(sp2) bond between the alkyne and the phenyl ring. This leads to two key synthons: a phenyl cation (or an equivalent electrophilic phenyl species) and a pent-4-en-1-ynyl anion (or its synthetic equivalent). This strategy points towards cross-coupling reactions, such as the Sonogashira coupling, as a forward synthetic step.

Another viable disconnection is at the C(sp)-C(sp3) bond within the five-carbon chain. This would involve the coupling of a phenyl-substituted ethynyl (B1212043) component with a 3-halopropene derivative. This approach might utilize nucleophilic substitution or organometallic coupling reactions.

The choice of a specific retrosynthetic pathway is often guided by the availability of starting materials, the desired efficiency of the synthesis, and the tolerance of functional groups on potential derivatives.

Catalytic Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Catalytic cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. These methods offer high efficiency, selectivity, and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.

The Sonogashira coupling is a cornerstone of C(sp)-C(sp2) bond formation and represents a primary method for the synthesis of this compound. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

For the synthesis of this compound, this would typically involve the reaction of phenylacetylene (B144264) with a 3-halopropene or, more commonly, the coupling of a haloarene, such as iodobenzene or bromobenzene, with pent-4-en-1-yne. The general reaction scheme is as follows:

The catalytic cycle of the Sonogashira coupling is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is converted to a copper acetylide. This species then transfers the acetylide group to the palladium center, regenerating the copper(I) catalyst.

Reductive Elimination: The two organic moieties on the palladium center (the aryl group and the alkynyl group) are coupled, and the desired product is eliminated, regenerating the Pd(0) catalyst.

The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. Common palladium sources include Pd(PPh3)4 and PdCl2(PPh3)2. The copper co-catalyst is typically CuI. A variety of amines, such as triethylamine or diisopropylamine, can be used as the base.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper Co-catalyst | CuI |

| Aryl Halide | Iodobenzene, Bromobenzene |

| Terminal Alkyne | Pent-4-en-1-yne |

| Base | Triethylamine, Diisopropylamine |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Temperature | Room Temperature to 80 °C |

While the Sonogashira coupling is highly effective, other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions can also be adapted for the synthesis of enyne structures, though they might be more suitable for constructing derivatives or precursors of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. To synthesize a precursor to this compound, one could couple an aryl boronic acid (e.g., phenylboronic acid) with a halo-enyne.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction could be employed to introduce the vinyl group into a precursor molecule. For instance, an aryl halide could be coupled with an alkene that contains a terminal alkyne or a group that can be converted to an alkyne.

Organozinc and organoboron reagents are valuable partners in cross-coupling reactions due to their moderate reactivity and high functional group tolerance.

Organozinc Reagents (Negishi Coupling): The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a palladium or nickel catalyst. For the synthesis of this compound, a pent-4-en-1-ynylzinc reagent could be coupled with an aryl halide. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.

Organoboron Reagents (Suzuki-Miyaura Coupling): As mentioned earlier, organoboron reagents, particularly boronic acids and their esters, are key components of the Suzuki-Miyaura coupling. The synthesis of a boronic acid derivative of either the phenyl or the pentenyne fragment would be the initial step, followed by the palladium-catalyzed cross-coupling. The stability and low toxicity of organoboron compounds make this a very attractive method.

Table 2: Comparison of Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Advantages |

| Sonogashira | Terminal Alkyne (via Cu-acetylide) | Aryl/Vinyl Halide | Pd/Cu | Direct C(sp)-C(sp2) bond formation |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide | Pd | High functional group tolerance, stable reagents |

| Negishi | Organozinc | Aryl/Vinyl Halide | Pd or Ni | High reactivity and selectivity |

| Heck | Alkene | Aryl/Vinyl Halide | Pd | Forms C-C bonds with alkenes |

Direct Functionalization Strategies

Direct functionalization strategies, particularly C-H activation, represent a more atom-economical approach to synthesis by avoiding the pre-functionalization of starting materials.

Recent advances in catalysis have enabled the direct C-H alkynylation and alkenylation of arenes. These methods involve the catalytic activation of a C-H bond on the benzene (B151609) ring, followed by coupling with an alkynyl or alkenyl partner.

C-H Alkynylation: This approach would involve the direct reaction of benzene with a pre-functionalized pentenyne derivative. The challenge lies in achieving high regioselectivity and efficiency. Transition metal catalysts, often based on palladium, rhodium, or iridium, are typically employed.

C-H Alkenylation: Similarly, direct C-H alkenylation could be used to introduce the pentenyne chain to the benzene ring. This would require a reagent that contains both the alkene and alkyne functionalities and a catalyst system capable of activating the aromatic C-H bond.

While these methods are at the forefront of synthetic chemistry, their application to the specific synthesis of this compound may still be under development and optimization compared to the more established cross-coupling reactions.

Utilization of Hypervalent Iodine Reagents (e.g., Alkynylbenziodoxoles)

Hypervalent iodine(III) reagents have become powerful tools for electrophilic alkynylation, providing a valuable alternative to traditional methods that rely on nucleophilic acetylides. nih.gov These reagents, particularly ethynylbenziodoxoles, function as efficient synthons for transferring alkyne moieties to a wide range of nucleophiles under mild conditions. acs.orgnih.gov The high reactivity and functional group tolerance of alkynyl(phenyl)iodonium salts and related benziodoxoles make them indispensable in modern organic synthesis. nih.govtandfonline.com

The general reactivity of hypervalent iodine compounds stems from their ability to undergo facile reductive elimination, allowing the ligands attached to the iodine center to be transferred to other substrates. chem-station.com In the context of alkynylation, alkynylbenziodoxoles serve as electrophilic alkyne sources. The synthesis of complex derivatives can be achieved through various transformations, including base-mediated and transition-metal-catalyzed reactions. nih.gov For instance, they are widely used for the alkynylation of C-nucleophiles like enolates, N-nucleophiles to form ynamides, and S-nucleophiles to generate alkynyl sulfoxides. nih.gov

Recent progress has focused on developing new types of alkynyl hypervalent iodine reagents, including spirocyclic variants, to further expand their synthetic utility. nih.gov These reagents have demonstrated efficacy in the synthesis of diynes and various heterocyclic compounds. nih.gov The application of these reagents often leads to high yields and can be performed under metal-free conditions, which is advantageous from a green chemistry perspective. acs.orgnih.gov

Table 1: Examples of Alkynylation using Hypervalent Iodine Reagents

| Nucleophile Type | Hypervalent Iodine Reagent | Product Type | Key Features |

|---|---|---|---|

| Carbonyl (enolates) | Ethynylbenziodoxolone | α-Alkynyl carbonyl | Widely used in total synthesis |

| Amines/Amides | Alkynyl iodonium salts | Ynamide | Metal-free synthesis possible |

| Thiols | Ethynylbenziodoxolone | Alkynyl sulfide | Functionalization of biomolecules |

Olefin and Alkyne Metathesis in Chain Construction

Olefin and alkyne metathesis have revolutionized the synthesis of complex organic molecules by providing a powerful method for the reorganization of carbon-carbon double and triple bonds. nih.govresearchgate.net Enyne metathesis, in particular, is a highly effective intramolecular reaction for constructing cyclic compounds containing a 1,3-diene moiety from an acyclic precursor bearing both an alkene and an alkyne. nih.gov

The reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts. nih.govresearchgate.net The generally accepted mechanism involves an initial [2+2] cycloaddition between the metal carbene and either the alkyne or alkene. For enyne metathesis, the reaction often proceeds via cycloaddition with the alkyne to form a metallacyclobutene intermediate, which then undergoes ring-opening and subsequent reaction with the tethered alkene to furnish the cyclic diene product. nih.gov This strategy has been applied to the synthesis of a wide array of carbo- and heterocycles, including in the synthesis of natural products like (-)-galanthamine. nih.gov

Beyond intramolecular ring-closing metathesis, other variants such as cross-enyne metathesis and ring-opening enyne metathesis have been developed, further expanding the synthetic utility. nih.gov Alkyne metathesis, the direct counterpart to olefin metathesis, allows for the scrambling of alkyne fragments and is a powerful tool for the synthesis of internal alkynes and polyalkynes. nih.govresearchgate.net

Table 2: Comparison of Ruthenium Catalysts in Enyne Metathesis

| Catalyst | Structure | Key Application Areas | Advantages |

|---|---|---|---|

| Grubbs Catalyst (1st Gen) | RuCl₂(PCy₃)₂(=CHPh) | General enyne metathesis | Commercially available, well-studied |

| Grubbs Catalyst (2nd Gen) | RuCl₂(IMesH₂)(PCy₃)(=CHPh) | More challenging substrates | Higher activity, better functional group tolerance |

Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. beilstein-journals.orgbeilstein-journals.org This strategy is atom-economical and aligns with the principles of green chemistry by reducing solvent usage and purification steps. beilstein-journals.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are exceptionally valuable for generating diverse molecular scaffolds. rsc.orgrsc.org

For the synthesis of structures related to this compound, cascade sequences often involve the strategic combination of reactions that form the enyne core or use it as a precursor for more complex structures. An example is the cascade Prins/Friedel–Crafts cyclization, where an intramolecular Prins reaction generates a reactive carbenium ion that is subsequently trapped by an aromatic nucleophile to build complex polycyclic systems. beilstein-journals.orgbeilstein-journals.org

Alkynes and enynes are excellent substrates for MCRs. rsc.orgrsc.org For example, copper-catalyzed three-component reactions involving 1,3-enynes, oxime esters, and a cyanide or trifluoromethyl source have been developed to access multi-functionalized allenes. acs.org These reactions demonstrate how simple starting materials can be rapidly converted into complex products with high levels of control. acs.org

Table 3: Selected Cascade and Multicomponent Reactions Involving Enynes/Alkynes

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Class |

|---|---|---|---|

| Prins/Friedel-Crafts Cascade | 2-(2-vinylphenyl)acetaldehydes, Arenes | BF₃·Et₂O | 4-Aryltetralin-2-ols |

| Three-Component Allenylation | 1,3-Enynes, Oxime esters, TMSCN | Copper catalyst | 1,7-Double-functionalized allenes |

| Organocascade Reaction | Enals, Benzoylnitromethane | Organocatalyst | Tetrasubstituted cyclohexene carbaldehydes |

Stereoselective and Regioselective Synthetic Control

Achieving high levels of stereoselectivity and regioselectivity is a central goal in modern organic synthesis. For enynes and their derivatives, controlling the geometry of the double bond (E/Z stereoselectivity) and the position of functional group introduction (regioselectivity) is critical for their application as synthetic intermediates.

Regioselective synthesis of enynes can be achieved through various methods. For example, the reaction of 2-alkynylboranes with allylic halides in the presence of cuprous iodide affords 1,5-enynes with high regioselectivity. oup.com Another modern approach is the photoredox/nickel dual-catalyzed hydrosilylation of 1,3-enynes, which selectively yields α-silylallenes. chemistryviews.orgacs.org The choice of substitution on the enyne substrate can also direct the outcome of cycloaddition reactions, allowing for complementary access to different regioisomers. acs.org

Stereoselective synthesis of enynes often relies on palladium-catalyzed cross-coupling reactions. For instance, the reaction of vic-diiodo-(E)-alkenes with acrylic esters can produce (E)-2-alkene-4-ynoates exclusively. organic-chemistry.org Conversely, using acrylonitrile as the coupling partner can lead to high stereoselectivity for the (Z)-isomer. organic-chemistry.org Cobalt-catalyzed intermolecular enyne coupling has also been shown to be an efficient method for the regio- and stereoselective synthesis of 1,3-diene derivatives. rsc.org These methods provide access to geometrically defined enynes, which are crucial for subsequent transformations where stereochemistry is important. researchgate.net

Table 4: Methods for Selective Enyne Synthesis

| Method | Catalyst/Reagent | Type of Selectivity | Product Example |

|---|---|---|---|

| Coupling of Alkenyldialkylboranes | B(C₆H₁₁)₂ / BrC≡CSiMe₃ | Regio- and Stereoselective | (E)-1-Trimethylsilyl-3-alken-1-ynes |

| Photoredox/Nickel Hydrosilylation | Ni(DME)Br₂ / 4CzIPN | Regioselective | α-Silylallenes |

| Nickel-catalyzed Cycloaddition | Nickel catalyst | Regioselective | 3-Hydroxy-4,5-alkyl-substituted pyridines |

| Cobalt-catalyzed Enyne Coupling | CoI₂ / dppp | Regio- and Stereoselective | 1,3-Diene derivatives |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safe. researchgate.netnih.gov In the synthesis of this compound and its derivatives, these principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov

Key green chemistry strategies applicable to enyne synthesis include:

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts like hydroxyapatite-supported palladium or Pd-MCM-48, is preferred over stoichiometric reagents to improve atom economy and reduce waste. organic-chemistry.orgresearchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces environmental impact. nih.govmdpi.com Palladium-catalyzed synthesis of enynoates has been successfully demonstrated in water. organic-chemistry.org

Energy Efficiency: Employing energy-efficient synthetic methods, such as visible-light-promoted reactions or microwave-assisted synthesis, can reduce energy consumption compared to conventional heating. acs.orgmdpi.com

Atom Economy: Designing synthetic routes, such as cascade and multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product is a core principle. beilstein-journals.orgnih.gov

Use of Safer Reagents: Hypervalent iodine reagents are often considered more environmentally friendly than many heavy-metal-based oxidants. acs.orgnih.gov Similarly, developing syntheses that avoid highly toxic reagents is a key goal. nih.gov

By integrating these considerations, the synthesis of enynes can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. researchgate.net

Table 5: Green Chemistry Approaches in Enyne-Related Synthesis

| Green Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric reagents | Heterogeneous Pd catalysts | Catalyst recyclability, reduced waste |

| Solvent Use | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ionic liquids, solvent-free | Reduced toxicity and environmental pollution |

| Energy Efficiency | Conventional heating | Visible light photocatalysis | Mild reaction conditions, lower energy use |

| Atom Economy | Multi-step synthesis with protection groups | One-pot cascade reactions | Fewer steps, less waste, higher efficiency |

| Hazard Reduction | Heavy-metal oxidants | Hypervalent iodine reagents | Lower toxicity, environmentally benign |

Mechanistic Investigations of Chemical Transformations Involving Pent 4 En 1 Ynylbenzene

Electrophilic and Nucleophilic Reactivity of Alkenyl and Alkynyl Moieties

The reactivity of Pent-4-en-1-ynylbenzene is dictated by the electron-rich π-systems of its double and triple bonds. The terminal alkene typically exhibits greater reactivity towards electrophiles than the internal, phenyl-substituted alkyne. This preferential reactivity is attributed to the relative stability of the resulting carbocationic intermediates.

Electrophilic addition to the alkene proceeds via a more stable secondary carbocation, whereas addition to the alkyne would generate a less stable vinylic carbocation. For instance, in the reaction with hydrogen halides (HX), the electrophilic attack of a proton (H+) will preferentially occur at the terminal carbon of the double bond, leading to a Markovnikov-type addition product.

Conversely, the alkynyl group, due to the sp-hybridization of its carbon atoms, possesses a higher s-character, rendering it more electronegative and less susceptible to electrophilic attack compared to the sp2-hybridized alkene carbons. However, the π-electrons of the alkyne can act as a nucleophile, particularly in the presence of strong electrophiles or in metal-catalyzed reactions where the activation of the alkyne is achieved through π-coordination.

Nucleophilic attack on this compound is less common and generally requires activation of the molecule. The phenyl group, being electron-withdrawing, can slightly polarize the triple bond, making the internal alkynyl carbon susceptible to attack by strong nucleophiles under specific conditions, such as in certain organometallic addition reactions.

Metal-Catalyzed Hydrofunctionalization Pathways

Metal-catalyzed hydrofunctionalization reactions provide efficient and selective methods for the transformation of this compound. These reactions involve the addition of H-Y bonds (where Y can be a variety of heteroatoms or a carbon group) across the unsaturated moieties, with the catalyst playing a crucial role in controlling the regio- and stereoselectivity of the addition.

Hydroboration and Hydrosilylation Mechanisms.wikipedia.orgresearchgate.netscispace.combohrium.com

Hydroboration: The metal-catalyzed hydroboration of this compound typically proceeds with high regioselectivity. The generally accepted mechanism for rhodium-catalyzed hydroboration involves the oxidative addition of the B-H bond of a borane (B79455) reagent (like catecholborane or pinacolborane) to the metal center. wikipedia.org This is followed by the coordination of the enyne to the metal complex. Subsequent migratory insertion of the alkene or alkyne into the metal-hydride bond occurs, followed by reductive elimination to yield the vinyl- or alkylboronate ester and regenerate the catalyst. wikipedia.org In the case of this compound, the reaction can be directed to either the alkene or the alkyne depending on the catalyst and reaction conditions, offering a pathway to various functionalized derivatives. The regioselectivity is often governed by steric and electronic factors, with the boron atom typically adding to the less sterically hindered or more electropositive carbon atom.

Hydrosilylation: The hydrosilylation of enynes is a widely studied transformation. The prevalent mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated bond (alkene or alkyne). Migratory insertion of the unsaturated moiety into the metal-hydride or metal-silyl bond, and subsequent reductive elimination, affords the corresponding vinylsilane or alkylsilane. wikipedia.org For 1,3-enynes, the addition of the Si-H bond often occurs preferentially across the alkyne, with the silyl (B83357) group adding to the internal carbon. organic-chemistry.org However, alternative mechanisms have been proposed to account for different regio- and stereochemical outcomes. scientificspectator.com Iron-catalyzed hydrosilylation has emerged as a more sustainable alternative, proceeding via a syn-addition of the Si-H bond to the alkyne. organic-chemistry.org

| Reaction | Catalyst Type | Key Mechanistic Steps | Typical Regioselectivity for Enynes |

|---|---|---|---|

| Hydroboration | Rh(I) complexes | Oxidative addition of B-H, coordination of unsaturated bond, migratory insertion, reductive elimination. wikipedia.org | Boron adds to the less hindered carbon of the alkene or alkyne. |

| Hydrosilylation | Pt(0), Rh(I), Fe complexes | Chalk-Harrod mechanism: Oxidative addition of Si-H, coordination, migratory insertion, reductive elimination. wikipedia.org | Often favors addition across the alkyne, with silicon at the internal position. organic-chemistry.org |

Hydroamination and Carbometalation Processes.nih.govresearchgate.net

Hydroamination: The intramolecular and intermolecular hydroamination of enynes is a powerful tool for the synthesis of nitrogen-containing heterocycles and enamines. Gold and other late transition metals are effective catalysts for this transformation. researchgate.net The mechanism of gold(I)-catalyzed hydroamination is thought to involve the coordination of the alkyne to the cationic gold center, which increases its electrophilicity. A subsequent nucleophilic attack by the amine on the activated alkyne leads to the formation of a vinylgold intermediate. Protodeauration then yields the enamine or cyclic product and regenerates the active catalyst. For this compound, intermolecular hydroamination would likely occur at the alkyne due to its activation by the gold catalyst. Remote hydroamination of the alkene moiety is also a possibility, proceeding through a combination of isomerization and regioselective N-H addition. nih.gov

Carbometalation: Carbometalation involves the addition of an organometallic reagent across a π-system. In the context of this compound, this can be a highly regio- and stereoselective process. For instance, the zirconocene-catalyzed carboalumination of alkynes is a well-established method for the synthesis of trisubstituted alkenes. acs.org The mechanism involves the formation of a zirconocene-alkyne complex, followed by the transfer of an alkyl group from aluminum to the alkyne, leading to a vinylaluminate after transmetalation. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents.

Regio- and Stereodivergent Functionalizations

The presence of two distinct unsaturated functionalities in this compound allows for regio- and stereodivergent hydrofunctionalization reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize either the alkene or the alkyne moiety. For example, in cobalt-catalyzed hydrosilylation of 1,3-enynes, the regioselectivity can be controlled by the choice of phosphine (B1218219) ligand. acs.org With Dppf-CoCl2, 3,4-hydrosilylation of 4-aryl-substituted 1,3-enynes is favored, while Xantphos-CoCl2 promotes 4,3-hydrosilylation of 4-alkyl-substituted 1,3-enynes. acs.org This highlights the ability to tune the catalytic system to achieve a desired isomeric product. Similarly, bimetallic catalysis can lead to unusual regio- and stereochemical outcomes in alkyne-alkyne couplings to form enynes. acs.org

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] Cycloadditions).wikipedia.orglibretexts.orgmasterorganicchemistry.com

The alkene and alkyne moieties of this compound can participate in cycloaddition reactions.

Diels-Alder Reaction: The terminal alkene in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.orgmasterorganicchemistry.com The reaction is typically concerted and proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. The phenyl-substituted alkyne is generally a less reactive dienophile than the terminal alkene due to steric hindrance and the higher energy required to bend the linear alkyne into the geometry of the transition state. However, under forcing conditions or with highly reactive dienes, the alkyne can also participate in Diels-Alder reactions. mdpi.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between the alkene of this compound and another alkene can lead to the formation of cyclobutane (B1203170) derivatives. This reaction often proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org Similarly, the alkyne can undergo [2+2] cycloaddition with alkenes to form cyclobutenes, a reaction that can be promoted thermally or by transition metal catalysis. rsc.org Intramolecular [2+2] cycloadditions of enynes are also known and can proceed through a diradical pathway. acs.org

| Reaction Type | Participating Moiety | General Mechanism | Expected Product |

|---|---|---|---|

| Diels-Alder [4+2] | Alkene (dienophile) | Concerted pericyclic. wikipedia.org | Cyclohexene derivative |

| Photochemical [2+2] | Alkene | Stepwise, diradical intermediate. wikipedia.org | Cyclobutane derivative |

| Thermal/Catalytic [2+2] | Alkyne | Stepwise or metal-mediated. rsc.org | Cyclobutene derivative |

Radical Reaction Pathways and Single-Electron Transfer Processes.rsc.orglibretexts.orgresearchgate.net

The unsaturated system of this compound is susceptible to radical addition and cyclization reactions. These reactions can be initiated by radical initiators or through single-electron transfer (SET) processes.

Radical addition to the double or triple bond can be initiated by a radical species, leading to a new radical intermediate that can propagate a chain reaction or be trapped. The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate.

Single-Electron Transfer (SET): SET from a reductant (like an alkali metal) or to an oxidant can generate radical ion intermediates from this compound. libretexts.org These radical ions can then undergo a variety of transformations, including cyclization. For 1,n-enynes, SET-induced radical cyclizations are a powerful method for the construction of carbo- and heterocyclic rings under mild photo- or electrochemical conditions. rsc.org In the case of this compound, a 5-exo-dig radical cyclization is a plausible pathway, where the radical generated on the alkene chain attacks the alkyne. This can be followed by further reactions to yield complex polycyclic structures. Atom transfer radical addition to enynes, initiated by a combination of photoredox and gold catalysis, provides a route to functionalized cyclic compounds through a radical cascade cyclization process. acs.org Copper-catalyzed radical cyclization of 1,6-enynes has also been reported to yield cyclopropane (B1198618) derivatives. rsc.org

Rearrangement Reactions and Pericyclic Transformations

No specific research detailing the rearrangement reactions or pericyclic transformations of this compound could be located.

Kinetic and Thermodynamic Aspects of Reactivity

No specific kinetic or thermodynamic data for the reactivity of this compound has been published in the reviewed literature.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Pent 4 En 1 Ynylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign each proton and carbon signal to a specific atom within the Pent-4-en-1-ynylbenzene structure and confirm the connectivity between them.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.0-7.5 ppm). The olefinic protons of the vinyl group will resonate further downfield than typical aliphatic protons, with the internal methine proton showing a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the phenyl ring would appear between δ 120-140 ppm, while the acetylenic carbons resonate in a characteristic range of δ 80-90 ppm. The sp² carbons of the vinyl group and the sp³ carbons of the methylene groups have distinct chemical shifts that allow for their unambiguous assignment.

Predicted ¹H NMR Spectral Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-ortho (2H) | 7.40 - 7.45 | m | - |

| H-meta (2H) | 7.28 - 7.35 | m | - |

| H-para (1H) | 7.20 - 7.26 | m | - |

| H-5 (1H) | 5.85 - 6.00 | ddt | J ≈ 17.0, 10.2, 6.7 |

| H-6a (1H, trans) | 5.20 - 5.28 | dq | J ≈ 17.0, 1.5 |

| H-6b (1H, cis) | 5.10 - 5.18 | dq | J ≈ 10.2, 1.5 |

Predicted ¹³C NMR Spectral Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-ipso | 123.0 |

| C-ortho | 132.0 |

| C-meta | 128.3 |

| C-para | 128.5 |

| C-1 | 81.0 |

| C-2 | 91.5 |

| C-3 | 21.0 |

| C-4 | 131.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons, and crucially, trace the connectivity through the pentenyl chain: from the olefinic methine proton (H-5) to the adjacent methylene protons (H-3), and from H-5 to the terminal vinyl protons (H-6a/6b).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, confirming the attachment of the olefinic protons to the sp² carbons and the methylene protons to their sp³ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations for this compound would include the correlation from the ortho-protons of the phenyl ring to the ipso-carbon and the acetylenic carbon (C-1), confirming the attachment of the phenyl ring to the alkyne. Further correlations from the methylene protons (H-3) to the acetylenic carbons (C-1 and C-2) and the olefinic carbon (C-4) would definitively link the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm stereochemistry and conformation. For this molecule, a NOESY spectrum could show correlations between the ortho-protons of the phenyl ring and the methylene protons at C-3, depending on the molecule's preferred conformation.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-5 ↔ H-3; H-5 ↔ H-6a/b | Connectivity of the pentenyl chain |

| HSQC | H-ortho ↔ C-ortho; H-5 ↔ C-5 | Direct C-H bond assignments |

| HMBC | H-ortho ↔ C-1; H-3 ↔ C-1/C-2 | Phenyl-alkyne and alkyne-alkene linkage |

While typically analyzed in solution, solid-state NMR (ssNMR) could provide valuable information if this compound were to be studied in a solid form (e.g., crystalline or amorphous). wikipedia.orglibretexts.orgemory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) would be employed to obtain high-resolution spectra from a solid sample. wikipedia.org ssNMR can elucidate information about molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions in the solid state. wikipedia.orgnih.gov Furthermore, it can be used to study the dynamics of the molecule in the solid phase, such as the rotation of the phenyl group.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. researchgate.net For this compound, the molecular formula is C₁₁H₁₀. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The precise measurement of the molecular ion peak confirms the elemental composition, a fundamental step in structural elucidation.

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ | nih.gov |

| Calculated Exact Mass | 142.07825 Da | nih.gov |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.orglongdom.org The analysis of these fragmentation patterns provides significant insight into the molecule's structure, as the fragmentation often occurs at weaker bonds or results in the formation of stable ions or neutral losses.

For this compound, the molecular ion (m/z 142) would be selected and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include:

Loss of an allyl radical (•C₃H₅): Cleavage of the C3-C4 bond would result in a stable propargyl-benzene cation at m/z 101.

Loss of acetylene (B1199291) (C₂H₂): Fragmentation within the pentenyl chain could lead to the loss of acetylene.

Formation of a tropylium (B1234903) cation: Rearrangement of the phenylmethyl fragment could lead to the highly stable tropylium cation (m/z 91).

Analyzing these specific fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the characteristic functional groups within this compound. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. ksu.edu.saillinois.edu

The key functional groups—the terminal vinyl moiety (C=CH₂), the disubstituted alkyne (-C≡C-), the phenyl ring (C₆H₅-), and the aliphatic methylene bridge (-CH₂-)—each exhibit distinct vibrational frequencies.

Alkyne Group (-C≡C-): The carbon-carbon triple bond stretch is a highly characteristic vibration. In this compound, this appears as a weak to medium intensity band in the IR spectrum, typically in the 2260–2100 cm⁻¹ region. pressbooks.publibretexts.org Due to the symmetry and change in polarizability of the electron cloud, this stretching mode often produces a stronger and more readily identifiable signal in the Raman spectrum. ksu.edu.sa

Alkene (Vinyl) Group (-CH=CH₂): The terminal vinyl group gives rise to several key signals. The C=C double bond stretch appears in the 1680–1640 cm⁻¹ range. vscht.cz The C-H stretching vibrations of the sp²-hybridized carbons (=C-H) are found at frequencies above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. libretexts.org Additionally, strong out-of-plane C-H bending vibrations (wags) are characteristic of vinyl groups and appear in the 1000–650 cm⁻¹ region of the IR spectrum. spectroscopyonline.com

Aromatic (Phenyl) Group (-C₆H₅): The phenyl group is identified by several characteristic absorptions. Aromatic C-H stretching vibrations produce weak to medium bands just above 3000 cm⁻¹, typically in the 3100–3030 cm⁻¹ range. pressbooks.pub Carbon-carbon stretching vibrations within the aromatic ring itself lead to a series of sharp bands, often of variable intensity, in the 1600–1450 cm⁻¹ region. pressbooks.pubpressbooks.pub Strong C-H out-of-plane bending bands between 900 and 675 cm⁻¹ can also be indicative of the substitution pattern on the benzene (B151609) ring. libretexts.org

Aliphatic (-CH₂-) Group: The methylene bridge displays C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range. libretexts.org C-H bending (scissoring) vibrations are expected around 1470–1450 cm⁻¹. libretexts.org

The following table summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Vinyl C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Aromatic C-H | Stretching | 3100 - 3030 | Weak to Medium | Strong |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium | Medium |

| Alkyne C≡C | Stretching | 2260 - 2100 | Weak to Medium | Strong |

| Alkene C=C | Stretching | 1680 - 1640 | Medium | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong | Strong |

| Aliphatic C-H | Bending (Scissoring) | 1470 - 1450 | Medium | Weak |

| Vinyl C-H | Out-of-Plane Bending | 1000 - 650 | Strong | Weak |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu For this compound, the primary chromophore—the part of the molecule that absorbs light—is the conjugated system formed by the phenyl ring and the adjacent carbon-carbon triple bond.

The conjugation of the alkyne with the π-system of the benzene ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or "red" shift) compared to non-conjugated systems like benzene or an isolated alkyne. msu.edulibretexts.org

The primary electronic transition observable for this compound is a π → π* transition, where an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. youtube.comlibretexts.org Molecules with similar phenyl-alkyne structures, such as phenylethyne, exhibit strong absorption bands in the near-UV region. nist.govnist.gov Benzene itself shows a series of absorptions, with a strong band near 200 nm and a weaker, structured band around 255 nm. msu.edu The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths and increase their intensity (a hyperchromic effect). libretexts.org

The following table details the expected electronic transitions for the phenylethyne chromophore present in this compound.

| Chromophore | Transition Type | Approximate λₘₐₓ (nm) | Description |

|---|---|---|---|

| Phenyl-alkyne | π → π | ~230 - 250 | High-intensity absorption due to the extended conjugated system. |

| Phenyl-alkyne | π → π | ~270 - 290 | Lower-intensity absorption, often showing fine structure, related to the benzenoid B-band. |

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicability to Crystalline Derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides definitive data on bond lengths, bond angles, and intermolecular interactions. This compound itself, likely a liquid or low-melting solid at ambient temperatures, is not directly suitable for single-crystal X-ray diffraction analysis.

However, the technique is highly applicable to the study of its crystalline derivatives. By reacting this compound to form a stable, solid derivative, it is possible to obtain high-quality crystals for analysis. Suitable derivatives could include:

Metal-alkyne complexes: Terminal alkynes readily form stable complexes with various transition metals (e.g., gold, copper, palladium), which are often crystalline. nih.govnih.govrsc.org

Co-crystals: Formation of a co-crystal with a suitable partner molecule can induce crystallization.

Derivatives from further reaction: Products from reactions involving the vinyl or alkyne group that result in a solid material can be analyzed. acs.org

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can provide unambiguous structural information. This includes the precise bond lengths of the C≡C triple bond and C=C double bond, the C-C single bonds, and the bonds within the phenyl ring. It would also reveal the planarity of the phenyl and vinyl groups and determine the torsion angles between the different parts of the molecule, offering a definitive snapshot of its conformation in the solid state. wikipedia.org

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are essential for both the separation of this compound from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility and thermal stability, this compound is an ideal candidate for GC-MS analysis. In this technique, the compound is vaporized and passed through a long, thin column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

Purity Assessment: A pure sample will yield a single, sharp peak at a characteristic retention time. The presence of multiple peaks indicates impurities.

Identification: The gas chromatograph is coupled to a mass spectrometer, which bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₁H₁₀, molecular weight 142.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 142. nih.gov Characteristic fragmentation patterns, such as the loss of an allyl radical (•C₃H₅) or the formation of a stable tropylium cation (m/z = 91), would further confirm the structure. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of compounds in the liquid phase. For a relatively nonpolar molecule like this compound, a reversed-phase HPLC method would be most appropriate.

Methodology: In a typical reversed-phase setup, a nonpolar stationary phase (e.g., a C18-silica column) is used with a polar mobile phase. sielc.comnih.gov A gradient elution, starting with a more polar solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the less polar organic solvent (acetonitrile), would effectively separate the target compound from more polar or less polar impurities. diva-portal.org

Detection: Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum (e.g., ~240 nm). The area of the resulting peak is proportional to the concentration of the compound, allowing for quantitative purity analysis.

The following table outlines typical conditions for the chromatographic analysis of this compound.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen | |

| Detection | Electron Ionization (EI) Mass Spectrometry, scanning for m/z 40-400 | |

| HPLC | Mode | Reversed-Phase |

| Stationary Phase | Octadecylsilane (C18) bonded to silica | |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Detection | UV Absorbance at a λₘₐₓ (e.g., ~240 nm) |

Computational and Theoretical Chemistry Studies of Pent 4 En 1 Ynylbenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

A fundamental understanding of a molecule's behavior begins with its electronic structure. Quantum chemical methods are indispensable tools for elucidating the distribution of electrons and predicting chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of Pent-4-en-1-ynylbenzene would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate a range of electronic properties.

Key areas of investigation using DFT would include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electrons are shared between atoms, providing insights into bonding.

Electrostatic Potential Maps: Identifying electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Chemical Hardness (η) | [Value] | eV |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD(T)), offer a higher level of theory and can provide benchmark data for electronic structure calculations. These methods are computationally more demanding than DFT.

Semi-empirical methods (e.g., AM1, PM3) are less computationally intensive and can be useful for preliminary studies of large systems or for providing initial geometries for higher-level calculations. However, their accuracy is generally lower than that of DFT or ab initio methods.

A comparative study employing these different methodologies would provide a comprehensive picture of the electronic structure of this compound and help to validate the results obtained from different levels of theory.

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs) of this compound would be crucial for understanding its chemical behavior. This would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and shape relate to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Visualization of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentenyl chain in this compound allows for multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them.

This would typically involve a systematic search of the potential energy surface (PES) by rotating the single bonds in the side chain. The energy of the molecule would be calculated at each rotational increment, leading to a potential energy profile. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for conformational changes.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | [Value] | 0.00 | [Value] |

| 2 | [Value] | [Value] | [Value] |

Note: The values in this table are illustrative and would be the output of a detailed conformational search.

Reaction Pathway Modeling and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic additions to the double or triple bond, or pericyclic reactions.

Reaction pathway modeling would involve identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Techniques like intrinsic reaction coordinate (IRC) calculations would be used to confirm that a located transition state indeed connects the desired reactants and products.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can be compared with experimental data to confirm the structure of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax). For a conjugated system like this compound, TD-DFT could predict the absorption bands arising from π-π* transitions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡C) | [Value] ppm |

| ¹H NMR | Chemical Shift (=CH₂) | [Value] ppm |

| IR | C≡C Stretch Frequency | [Value] cm⁻¹ |

Note: These values are hypothetical and would require specific computational calculations.

Molecular Dynamics Simulations for Dynamic Behavior

However, a comprehensive search of existing scientific databases and literature yields no published research specifically detailing molecular dynamics simulations performed on this compound. While general principles of MD simulations are well-established and have been applied to countless organic molecules, the specific parameters and results for this particular compound are not available.

Table 1: Hypothetical Data from a Future Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Value/Observation | Potential Significance |

| Simulation Time | Nanoseconds to Microseconds | Provides a timescale long enough to observe significant conformational changes. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | The choice of force field would be crucial for accurately representing the intramolecular and intermolecular forces. |

| Root Mean Square Deviation (RMSD) | Angstroms (Å) | A stable RMSD over time would indicate that the simulation has reached equilibrium. |

| Radius of Gyration (Rg) | Angstroms (Å) | Fluctuations in Rg could indicate changes in the molecule's compactness and overall shape. |

| Dihedral Angle Analysis | Degrees (°) | Would reveal the preferred conformations of the flexible pentenyl chain. |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Intermolecular Interaction Studies and Host-Guest Complexation Modeling

The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to one another, a concept central to host-guest chemistry. This compound, with its aromatic phenyl ring and unsaturated enyne chain, possesses features that could potentially engage in various non-covalent interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces.

Computational modeling can be employed to predict the geometry and binding energy of potential host-guest complexes involving this compound. For example, one could model its interaction with macrocyclic hosts like cyclodextrins or calixarenes. Such studies would typically involve methods like molecular docking or quantum chemical calculations to determine the most stable binding modes and the strength of the interaction.

As with molecular dynamics simulations, there is a clear lack of published research on the specific intermolecular interactions and host-guest complexation of this compound. The potential for this molecule to act as a guest in a supramolecular assembly remains a subject for future investigation.

Table 2: Potential Intermolecular Interactions and Host-Guest Systems for Future Study

| Type of Interaction | Potential Host Molecule | Computational Method for Study | Expected Outcome |

| π-π Stacking | Aromatic macrocycles (e.g., cyclophanes) | Density Functional Theory (DFT) with dispersion correction | Determination of binding energy and optimal geometry of the complex. |

| Hydrophobic Interactions | Cyclodextrins | Molecular Docking, Molecular Dynamics | Prediction of the most likely binding pose and estimation of binding affinity. |

| C-H···π Interactions | Anion-binding hosts | Quantum Theory of Atoms in Molecules (QTAIM) | Identification and characterization of weak hydrogen bonds. |

This table presents potential avenues for future research and is not based on existing data.

Applications of Pent 4 En 1 Ynylbenzene in Advanced Materials and Supramolecular Chemistry

Role as a Monomer in Polymer and Oligomer Synthesis

The presence of two distinct polymerizable groups, the vinyl and ethynyl (B1212043) moieties, makes Pent-4-en-1-ynylbenzene a highly valuable monomer for the synthesis of a variety of polymers and oligomers. The ability to selectively polymerize one or both of these functional groups provides a pathway to materials with tailored structures and properties.

Development of Conjugated Polyalkenes and Polyalkynes

This compound serves as a precursor for the synthesis of conjugated polymers, which are of significant interest due to their unique electronic and optical properties. The alkyne group can undergo polymerization through various methods, including transition metal-catalyzed processes, to form polyalkynes. These polymers possess a backbone of alternating single and double bonds, leading to extended π-conjugation. Similarly, the vinyl group can be polymerized to produce polyalkenes. The phenyl substituent plays a crucial role in modifying the electronic properties of the resulting conjugated system and influencing the polymer's solubility and processability.

The synthesis of conjugated polymers from alkyne monomers is a well-established field, with reactions like Glaser-Hay coupling and Sonogashira coupling being employed to create extended triple-bonded polymer backbones. oup.comresearchgate.net While specific studies detailing the polymerization of this compound are not abundant, the general principles of alkyne polymerization can be applied. The resulting polymers, featuring a poly(phenylacetylene) derivative backbone, are expected to exhibit interesting photophysical properties.

Formation of Cross-Linked Polymer Networks

The bifunctional nature of this compound allows it to act as a cross-linking agent in the formation of polymer networks. Cross-linking is a process that connects individual polymer chains, leading to the formation of a three-dimensional network structure. nih.gov This transformation significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.

In the case of this compound, one of its functional groups (e.g., the vinyl group) can be incorporated into a linear polymer chain, leaving the other functional group (the alkyne) available for subsequent cross-linking reactions. This can be achieved through various chemical or photochemical methods. For instance, the pendant alkyne groups can react with each other or with other reactive species to form the cross-links. This approach allows for precise control over the cross-link density, which in turn dictates the final properties of the material.

| Cross-linking Method | Description | Potential Outcome for this compound-based Polymers |

| Thermal Cross-linking | Application of heat to initiate reactions between the pendant alkyne groups. | Formation of a rigid, thermoset material with high thermal stability. |

| Photochemical Cross-linking | Use of ultraviolet (UV) or other light sources to induce cross-linking reactions, often with the aid of a photoinitiator. rsc.org | Allows for spatial and temporal control of the cross-linking process, enabling the fabrication of patterned materials. |

| Click Chemistry | Utilization of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form cross-links. | Provides a highly efficient and orthogonal method for creating well-defined polymer networks. |

Synthesis of Materials with Tailored Optical and Electronic Properties

The incorporation of this compound into polymers provides a powerful tool for tuning their optical and electronic properties. The phenylacetylene (B144264) moiety is a known chromophore, and its inclusion in a polymer backbone can lead to materials that absorb and emit light at specific wavelengths. The extent of π-conjugation, which is influenced by the polymer's structure and conformation, plays a critical role in determining these properties.

By carefully designing the polymer architecture and controlling the degree of polymerization and cross-linking, it is possible to create materials with specific absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.com The phenyl group can also be further functionalized to introduce additional electronic or optical functionalities. For instance, the attachment of electron-donating or electron-withdrawing groups to the phenyl ring can modulate the polymer's band gap and photoluminescence characteristics. mdpi.com

Building Block for Macrocyclic and Cage Architectures

The rigid structure and reactive end groups of this compound make it an excellent building block for the construction of complex macrocyclic and cage-like molecules. These architectures are of great interest in supramolecular chemistry due to their ability to encapsulate guest molecules and act as catalysts or sensors.

Enyne metathesis is a powerful reaction for the formation of macrocyclic compounds containing 1,3-diene units. core.ac.uk While specific examples with this compound are not prevalent in the literature, its enyne functionality makes it a suitable candidate for such transformations. By designing appropriate precursors, intramolecular enyne metathesis could lead to the formation of macrocycles incorporating the phenylacetylene unit.

Furthermore, the terminal alkyne group can participate in various cyclization reactions, such as [2+2+2] cycloadditions, to form aromatic rings, which can be integral parts of larger macrocyclic or cage structures. Alkyne metathesis has also been successfully employed in the synthesis of tetrahedral cages from tritopic precursors. nih.gov

Ligand Design in Organometallic and Coordination Chemistry

The alkyne and alkene moieties of this compound can coordinate to transition metals, making it a valuable ligand in organometallic and coordination chemistry. The π-systems of the double and triple bonds can act as electron donors to the metal center, forming stable complexes. The geometry and electronic properties of these complexes can be tuned by modifying the substituents on the phenyl ring.

Phosphine-alkene hybrid ligands have been shown to be effective in various catalytic reactions. nih.gov Similarly, a ligand incorporating the this compound scaffold could offer unique steric and electronic properties to a metal center. The phenyl group provides a rigid backbone, while the enyne functionality offers multiple coordination modes. For example, the ligand could bind to a metal in a bidentate fashion through both the alkene and alkyne, or it could act as a bridging ligand between two metal centers.

The coordination of the enyne unit to a metal can also activate it for subsequent reactions, such as cycloisomerization or hydroboration. rsc.org This opens up possibilities for using this compound-metal complexes as catalysts in organic synthesis.

Self-Assembly Processes and Supramolecular Architectures

The phenyl ring of this compound can participate in non-covalent interactions, such as π-π stacking and van der Waals forces, which can drive self-assembly processes to form ordered supramolecular architectures. By introducing recognition motifs, such as hydrogen bonding groups, onto the phenyl ring, it is possible to program the self-assembly of these molecules into specific structures like fibers, sheets, or gels.

Precursor in Nanomaterial Fabrication (e.g., Carbon-Based Nanostructures)

This compound, a member of the enyne and terminal alkyne family of organic compounds, holds significant promise as a versatile precursor in the bottom-up fabrication of sophisticated carbon-based nanostructures. Its unique molecular architecture, featuring a terminal alkyne, a vinyl group, and a phenyl ring, offers multiple reactive sites for controlled polymerization and surface-mediated reactions, making it a candidate for the synthesis of tailored nanomaterials.

The presence of the terminal alkyne group (C≡CH) is particularly crucial for its application in on-surface synthesis, a powerful technique for constructing atomically precise low-dimensional carbon-rich scaffolds and nanomaterials. In such methodologies, precursor molecules are deposited onto a catalytic metal surface under ultra-high vacuum conditions. Thermal activation then initiates coupling reactions between the terminal alkyne moieties of adjacent molecules, leading to the formation of extended, covalently bonded nanostructures. The phenyl group of this compound can influence the self-assembly and orientation of the precursor molecules on the substrate, thereby directing the architecture of the final nanomaterial.

Furthermore, the vinyl group (CH=CH₂) introduces an additional reactive site, which can potentially participate in polymerization or cyclization reactions, offering pathways to more complex and diverse carbon nanostructures. While direct experimental evidence for the use of this compound in the fabrication of specific carbon nanostructures like graphene or carbon nanotubes is not extensively documented, the well-established reactivity of its constituent functional groups in forming such materials provides a strong basis for its potential in this area.

The polymerization of phenylacetylene, a closely related compound, to poly(phenylacetylene) (PPA) and its application in functionalizing carbon nanotubes further underscores the potential of this compound. PPA can wrap around carbon nanotubes, improving their dispersion in various solvents and modifying their electronic properties. Given its structural similarity, this compound could be polymerized to create novel polymers for the functionalization and processing of carbon nanomaterials.

| Property | Description | Relevance to Nanomaterial Fabrication |

| Molecular Formula | C₁₁H₁₀ | Provides the elemental composition for designing carbon-rich nanostructures. |

| Molecular Weight | 142.20 g/mol | Influences the sublimation and deposition conditions in on-surface synthesis. |

| Functional Groups | Terminal Alkyne, Vinyl, Phenyl | Offers multiple reactive sites for controlled polymerization and surface coupling reactions. |

| Physical State | Liquid (at room temperature) | Allows for facile handling and deposition in fabrication processes. |

Utilization in Organic Electronics and Photonics (e.g., OLEDs, Chemical Sensors)

While direct applications of the monomeric form of this compound in organic electronic and photonic devices are not widely reported, its potential lies in its role as a building block for functional polymers. The polymerization of this compound and its derivatives can lead to conjugated polymers with interesting optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Polymers derived from phenylacetylene, known as poly(phenylacetylenes) (PPAs), have been investigated for their electroluminescent properties. mdpi.com The conjugated backbone of these polymers allows for the transport of charge carriers and the emission of light upon recombination, a fundamental process in OLED operation. The specific side groups attached to the polyacetylene backbone can be tailored to tune the emission color, solubility, and charge-transport characteristics of the polymer. The phenyl and vinyl groups of this compound offer sites for further functionalization to optimize these properties for OLED applications.

The field of chemical sensors represents another promising area for the application of polymers derived from this compound. Poly(phenylacetylene)-based systems have been successfully employed as colorimetric and fluorescent chemosensors for a variety of analytes. researchgate.net The sensing mechanism often relies on the interaction of the analyte with the polymer, which induces a change in the polymer's conformation or electronic structure. This, in turn, leads to a detectable change in its optical properties, such as color or fluorescence intensity. For instance, functionalized PPAs have been used to detect amines, anions, and even chiral molecules. researchgate.netnih.govacs.org The ability to readily modify the side chains of PPA-type polymers makes them highly versatile for creating sensors with high sensitivity and selectivity.

The development of advanced chemical sensors based on functional polymers is an active area of research. The table below summarizes key parameters of some poly(phenylacetylene)-based chemical sensors, illustrating the potential of this class of materials.

| Sensor Type | Analyte Detected | Principle of Detection |

| Colorimetric Sensor | Aliphatic and Aromatic Amines | Conformational transition of the polyacetylene backbone upon reaction with the amine, leading to a color change. nih.gov |